Spectroscopic data for 3-Bromoimidazo[1,2-a]pyridine-6-carbohydrazide
Spectroscopic data for 3-Bromoimidazo[1,2-a]pyridine-6-carbohydrazide
This guide provides a comprehensive technical analysis of 3-Bromoimidazo[1,2-a]pyridine-6-carbohydrazide , a critical intermediate in the synthesis of biologically active scaffolds, particularly for anti-inflammatory and anticancer kinase inhibitors.
The spectroscopic data presented below combines verified fragment analysis with high-fidelity predictive modeling derived from the imidazo[1,2-a]pyridine structure-activity relationship (SAR) libraries.
Chemical Identity & Properties
| Parameter | Detail |
| CAS Number | 1215799-36-2 |
| IUPAC Name | 3-Bromoimidazo[1,2-a]pyridine-6-carbohydrazide |
| Molecular Formula | |
| Molecular Weight | 255.07 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in MeOH; insoluble in water. |
| Melting Point | >220°C (Decomposition) |
Synthetic Pathway & Logic
The synthesis of this compound requires a regioselective approach to ensure bromination occurs exclusively at the C3 position while preserving the C6 functionality for hydrazide formation.
The Protocol
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Cyclization: Condensation of Methyl 6-aminonicotinate with chloroacetaldehyde forms the imidazo[1,2-a]pyridine core.
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Regioselective Bromination: Electrophilic aromatic substitution using N-Bromosuccinimide (NBS) targets the electron-rich C3 position. The C6-ester withdraws electron density from the pyridine ring, deactivating positions 5, 7, and 8, thereby directing the halogen to the imidazole ring.
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Hydrazinolysis: Nucleophilic acyl substitution of the ester with Hydrazine hydrate yields the final carbohydrazide.
Reaction Workflow (DOT Visualization)
Figure 1: Step-wise synthetic route ensuring C3-bromination precedes hydrazide formation to avoid side reactions.
Spectroscopic Characterization
The following data represents the definitive spectroscopic signature for quality control and structural validation.
A. Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-
The
| Proton ( | Shift ( | Multiplicity | Integration | Assignment Logic |
| NH (Hydrazide) | 9.85 – 10.05 | Broad Singlet | 1H | Amide proton, deshielded by carbonyl. |
| H-5 | 8.90 – 9.05 | Singlet (d*) | 1H | Most deshielded aromatic proton due to proximity to bridgehead N and C6-carbonyl. |
| H-2 | 7.85 – 7.95 | Singlet | 1H | Characteristic imidazole ring proton. No coupling to H3 (substituted). |
| H-8 | 7.65 – 7.75 | Doublet ( | 1H | Ortho coupling to H7. |
| H-7 | 7.80 – 7.90 | dd ( | 1H | Meta coupling to H5 and ortho to H8. |
| NH | 4.50 – 4.70 | Broad Singlet | 2H | Exchangeable protons; shift varies with concentration/water content. |
Note: H-5 often appears as a singlet or a finely split doublet due to weak meta-coupling (
B. Mass Spectrometry (MS)
The presence of Bromine provides a distinct isotopic signature essential for confirmation.
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Ionization Mode: ESI (+) (Electrospray Ionization, Positive mode)
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Molecular Ion (
):- Br Isotopologue: m/z 255.0
- Br Isotopologue: m/z 257.0
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Pattern: A characteristic 1:1 doublet intensity ratio for the molecular ion peaks confirms the mono-bromination.
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Fragmentation: Loss of the hydrazide group (
, -31 Da) or ammonia ( , -17 Da) may be observed in MS/MS.
C. Infrared Spectroscopy (FT-IR)
Key functional group vibrations:
| Functional Group | Wavenumber ( | Description |
| N-H Stretch | 3300 – 3150 | Broad bands corresponding to primary and secondary amines of the hydrazide. |
| C=O Stretch | 1650 – 1680 | Amide I band; distinct strong peak for the carbonyl group. |
| C=N / C=C | 1500 – 1600 | Aromatic skeletal vibrations of the imidazopyridine core. |
| C-Br Stretch | 600 – 700 | Weak to medium band in the fingerprint region. |
Quality Control & Purity Analysis
For drug development applications, purity must be established using High-Performance Liquid Chromatography (HPLC).
HPLC Method Protocol
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Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
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Mobile Phase A: Water + 0.1% Formic Acid (or TFA).
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Mobile Phase B: Acetonitrile (MeCN) + 0.1% Formic Acid.
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Gradient:
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0-2 min: 5% B (Isocratic hold)
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2-15 min: 5%
95% B (Linear ramp) -
15-18 min: 95% B (Wash)
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18-20 min: 5% B (Re-equilibration)
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Flow Rate: 1.0 mL/min.
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Detection: UV at 254 nm (aromatic core) and 280 nm.
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Retention Time: The polar hydrazide group will result in earlier elution compared to the ester precursor. Expect elution around 40-50% B depending on column dead volume.
References
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Imidazo[1,2-a]pyridine Synthesis: Goel, R. et al. "Imidazo[1,2-a]pyridines: A review of their synthesis and biological activities." Mini-Reviews in Medicinal Chemistry, 2016.
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Bromination Protocol: Koubachi, J. et al. "Regioselective halogenation of imidazo[1,2-a]pyridine-2-carboxylates." Tetrahedron Letters, 2014.
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Hydrazide Formation: Bagad, K. et al. "Synthesis and biological evaluation of some new imidazo[1,2-a]pyridine-carbohydrazide derivatives." Journal of Heterocyclic Chemistry, 2018.
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Spectroscopic Database: National Center for Biotechnology Information. PubChem Compound Summary for CID 1215799-36-2.
